

Application Notes: Selnoflast Potassium for ASC Speck Formation Assay

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Compound of Interest

Compound Name: *Selnoflast potassium*

Cat. No.: *B12774063*

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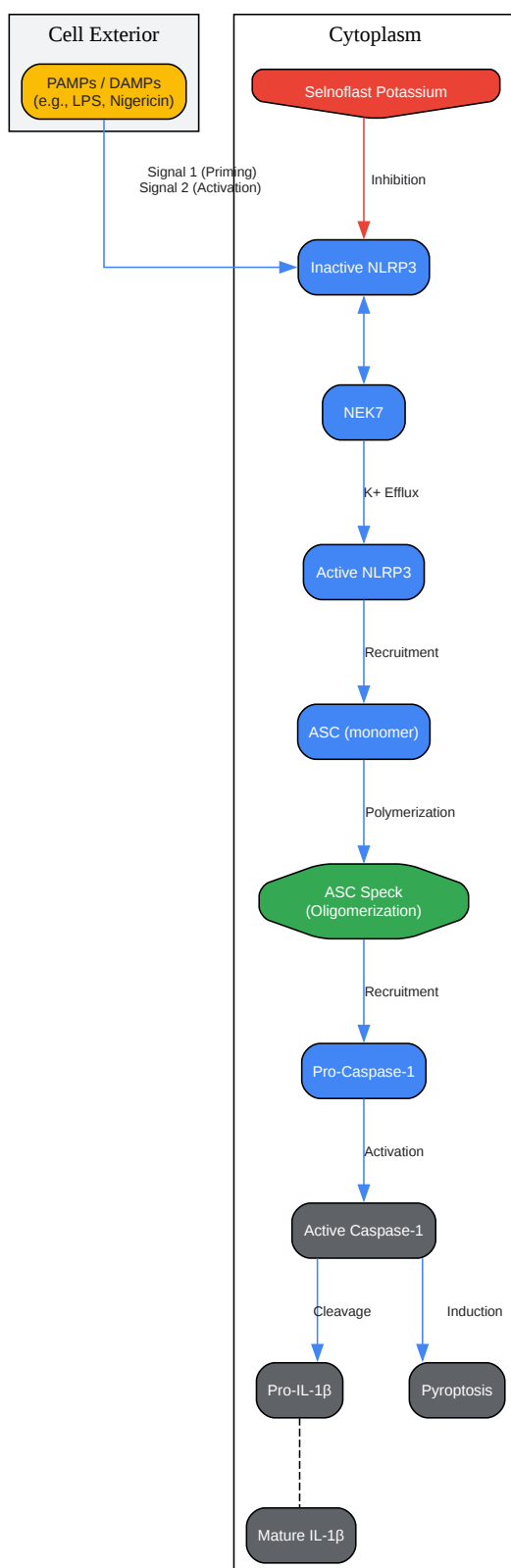
Introduction

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, responsible for detecting a wide range of pathogenic and sterile danger signals.[1] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1.[2][3] This assembly leads to the formation of a large, perinuclear signaling platform known as the "ASC speck," a hallmark of inflammasome activation.[4][5] The ASC speck facilitates the proximity-induced auto-activation of caspase-1, leading to the maturation of pro-inflammatory cytokines IL-1 β and IL-18 and inducing a form of inflammatory cell death called pyroptosis.[3][6]

Selnoflast potassium (also known as RO7486967) is an orally active, potent, and selective small molecule inhibitor of the NLRP3 inflammasome.[7][8] It acts by directly binding to the NLRP3 protein, thereby preventing the conformational changes required for its activation and subsequent downstream events, including ASC speck formation and cytokine release.[9] These application notes provide a detailed protocol for utilizing **Selnoflast potassium** as a negative control and investigative tool in ASC speck formation assays, designed for researchers in immunology and drug development.

Mechanism of Action of Selnoflast Potassium in the NLRP3 Pathway

The activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often initiated by Toll-like receptor (TLR) ligands like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1 β expression. The second "activation" signal, triggered by stimuli such as nigericin, ATP, or crystalline substances, induces a critical cellular event like potassium (K⁺) efflux.[6] This triggers the assembly of the NLRP3 inflammasome complex. NLRP3, in its active state, recruits ASC, which then polymerizes into a large filamentous structure, the ASC speck.[4][6] **Selnoflast potassium** intervenes by binding directly to NLRP3, stabilizing it in an inactive conformation and preventing its activation, thus blocking all subsequent downstream processes.[9]



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Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of **Selnoflast potassium**.

Quantitative Data for Selnoflast Potassium

Selnoflast potassium has been evaluated for its ability to inhibit NLRP3-dependent cytokine release in various cell types and clinical studies. This data provides a strong indication of its potency in blocking the upstream processes, including ASC speck formation.

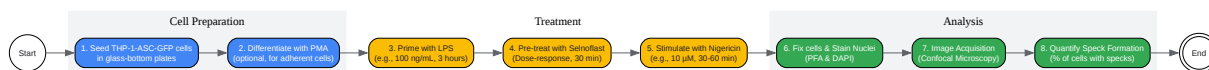
Parameter	System	Stimulus	Value	Reference
IC ₅₀	Porcine Peripheral Blood Mononuclear Cells (PBMCs)	LPS	0.35 µM	[7]
Target Engagement	Human (Ulcerative Colitis Patients)	ex vivo LPS stimulation	450 mg QD dose achieves plasma and tissue concentrations above the IL-1β IC ₉₀	[8]

Note: The IC₅₀ for direct inhibition of ASC speck formation has not been explicitly published. However, as IL-1β release is a direct downstream consequence of ASC speck formation, the provided IC₅₀ serves as a relevant proxy for the compound's effective concentration range.

Detailed Protocol: Inhibition of ASC Speck Formation

This protocol describes the use of **Selnoflast potassium** to inhibit nigericin-induced ASC speck formation in THP-1-ASC-GFP reporter cells.

Workflow Overview



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